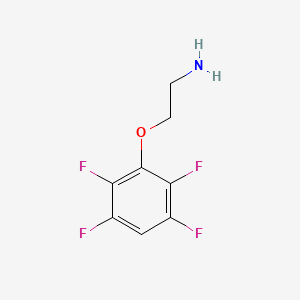
2-(2,3,5,6-Tetrafluorophenoxy)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3,5,6-Tetrafluorophenoxy)ethan-1-amine is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant reactivity and stability, making it a valuable compound in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5,6-Tetrafluorophenoxy)ethan-1-amine typically involves the reaction of 2,3,5,6-tetrafluorophenol with ethylene oxide, followed by amination. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
2-(2,3,5,6-Tetrafluorophenoxy)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
2-(2,3,5,6-Tetrafluorophenoxy)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
作用机制
The mechanism of action of 2-(2,3,5,6-Tetrafluorophenoxy)ethan-1-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride
- 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride
Uniqueness
2-(2,3,5,6-Tetrafluorophenoxy)ethan-1-amine stands out due to its high fluorine content, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and precise chemical modifications.
生物活性
2-(2,3,5,6-Tetrafluorophenoxy)ethan-1-amine is a compound that has garnered attention for its potential biological activities. This article reviews the biological effects of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrafluorophenoxy group attached to an ethanamine backbone. The presence of fluorine atoms significantly alters the electronic properties and hydrophobicity of the molecule, which may enhance its interaction with biological targets.
Antiproliferative Effects
Research indicates that this compound exhibits antiproliferative effects in various cancer cell lines. A study conducted on K562 leukemia cells revealed that this compound can induce apoptosis through the activation of caspases 3 and 7. The compound demonstrated a time-dependent increase in reactive oxygen species (ROS), which is often associated with pro-apoptotic signaling pathways .
Table 1: Effects on Cell Viability and Apoptosis Induction
| Compound | Cell Line | IC50 (µM) | Apoptosis Induction | ROS Generation |
|---|---|---|---|---|
| This compound | K562 | 25 | Yes | High |
| Control | K562 | - | No | Low |
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown anti-inflammatory effects. It inhibits the secretion of pro-inflammatory cytokines such as IL-6 in K562 cells. This suggests potential applications in treating inflammatory diseases where IL-6 plays a critical role .
Study on Cancer Cell Lines
A study evaluated the effects of this compound on various cancer cell lines including K562 and others. The results indicated that while some cell lines showed significant sensitivity to the compound's effects, others remained largely unaffected. This variability highlights the importance of understanding the specific molecular targets and pathways involved.
Table 2: Summary of Biological Activities in Different Cell Lines
| Cell Line | Sensitivity to Compound | Mechanism of Action |
|---|---|---|
| K562 | High | Apoptosis via ROS generation |
| HeLa | Moderate | Cell cycle arrest |
| MCF7 | Low | No significant effect observed |
属性
CAS 编号 |
110225-29-1 |
|---|---|
分子式 |
C8H7F4NO |
分子量 |
209.14 g/mol |
IUPAC 名称 |
2-(2,3,5,6-tetrafluorophenoxy)ethanamine |
InChI |
InChI=1S/C8H7F4NO/c9-4-3-5(10)7(12)8(6(4)11)14-2-1-13/h3H,1-2,13H2 |
InChI 键 |
BFYCZIBBVUZKHC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1F)F)OCCN)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















